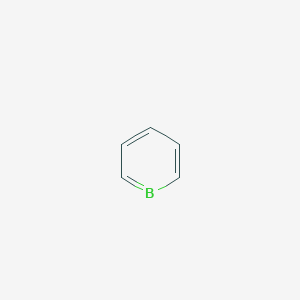

Borabenzene

描述

Historical Trajectories in Borabenzene Research

The journey to understand this compound has been marked by theoretical predictions, challenging synthetic hurdles, and evolving conceptual frameworks.

Early Conceptualizations of Boron-Containing Aromatic Systems

The concept of aromaticity, first established for hydrocarbons like benzene (B151609), naturally led to explorations of analogous systems containing heteroatoms. thieme-connect.de In the mid-20th century, as the understanding of chemical bonding deepened, chemists began to theorize about the possibility of incorporating electron-deficient elements like boron into aromatic rings. acs.orgacs.org These early ideas were largely driven by the desire to understand how the unique electronic nature of boron—possessing one less valence electron than carbon—would influence the structure and stability of a benzene-like ring. acs.org The isoelectronic relationship between a B-N unit and a C-C unit spurred the synthesis and study of compounds like borazine (B1220974) ("inorganic benzene"), which, despite some similarities, exhibits distinct differences in aromatic character compared to benzene. echemi.com These early explorations into boron-nitrogen containing heterocycles paved the way for considering simpler substitutions, such as the replacement of a single CH group with a boron atom to form this compound. ptchem.waw.pl

Pioneering Synthetic Efforts and Initial Structural Postulations

The synthesis of this compound derivatives proved to be a significant challenge. The first successful endeavors did not yield the free, neutral this compound molecule, which was predicted to be highly unstable. wikipedia.org Instead, the initial breakthroughs involved the synthesis of stabilized this compound species. A major advancement came with the preparation of boratabenzene complexes, the anionic form of this compound, which were first reported in 1970 by Herberich and co-workers. researchgate.net These anionic ligands proved to be strong π-donors, similar to the cyclopentadienyl (B1206354) anion. chemeurope.com

The first neutral adducts of this compound, stabilized by coordination with a Lewis base, were reported later. In 1985, Schmid and coworkers synthesized pyridine-stabilized this compound. thieme-connect.de However, progress in the chemistry of neutral borabenzenes remained limited until 1996, when the Fu group developed an efficient and more general synthetic route. thieme-connect.demit.edu These pioneering synthetic achievements allowed for the initial structural characterization and began to reveal the rich reactivity of these compounds. For instance, the this compound-pyridine adduct was found to be a yellow solid, contrasting with the colorless biphenyl (B1667301) to which it is structurally related, indicating a different electronic structure. wikipedia.org

Evolution of Research Paradigms and Theoretical Developments

The development of more efficient synthetic routes after 1986 marked a new era in this compound research, allowing for more extensive investigation into its structure, bonding, and reactivity. researchgate.netcapes.gov.br This period saw the discovery of novel bonding modes to both transition metals and main-group elements through detailed structural and spectroscopic studies. researchgate.net Theoretical calculations became increasingly crucial in understanding the elusive nature of free this compound, attributing its high reactivity to its pronounced Lewis acidity and a low-lying σ* molecular orbital. researchgate.net

Computational studies have provided deep insights into the electronic structure, confirming the aromatic character of this compound and its derivatives. uoa.grrsc.org These theoretical models explain how this compound, despite being electron-deficient, achieves aromatic stabilization through π-electron delocalization, similar to benzene. uoa.grcollectionscanada.gc.ca The evolution of research has also led to the development of this compound-based catalysts for olefin polymerization and the creation of complex boron-doped polycyclic aromatic hydrocarbons with unique optical and electronic properties. chemeurope.comresearchgate.net The interplay between experimental synthesis and quantum chemical calculations continues to drive the field, exploring ever more complex systems and reactions. researchgate.netnih.gov

Conceptual Frameworks of this compound Analogs

The unique properties of this compound are best understood by comparing it to its well-known carbocyclic parent, benzene, and by examining the electronic principles that govern its stability.

Structural Relationships to Benzene and Other Heteroaromatic Compounds

This compound (C₅H₅B) is a direct structural analog of benzene (C₆H₆), where one CH unit is replaced by a boron atom. uoa.gr This substitution has profound electronic consequences. While benzene is a stable, non-polar molecule, this compound is electron-deficient and a strong Lewis acid. chemeurope.comuoa.gr Despite this, calculations show striking structural and electronic similarities, with this compound also being classified as aromatic due to its delocalized π-electron system. uoa.gr

Its relationship extends to other six-membered heteroaromatic rings. For example, it is isoelectronic with the pyridinium (B92312) cation. The pyridine (B92270) adduct of this compound (C₅H₅B·NC₅H₅) is structurally related to biphenyl, though their electronic properties differ significantly. wikipedia.org this compound is also part of a larger family of heteroaromatic compounds where a ring carbon is replaced by another element, such as silabenzene (C₅H₅SiH), germabenzene (B1258468) (C₅H₅GeH), and the more common pyridine (C₅H₅N). wikipedia.orgwikipedia.org The anionic form, boratabenzene ([C₅H₅BH]⁻), is electronically similar and serves as a ligand akin to the cyclopentadienyl anion, forming numerous transition metal complexes. wikipedia.org

| Property | Benzene (C₆H₆) | This compound (C₅H₅B) | Pyridine (C₅H₅N) |

| Formula | C₆H₆ | C₅H₅B | C₅H₅N |

| Nature | Non-polar, Aromatic | Electron-deficient, Lewis Acidic, Aromatic | Polar, Lewis Basic, Aromatic |

| Key Feature | Six-membered carbon ring | Boron atom replaces a CH group | Nitrogen atom replaces a CH group |

| Reactivity | Electrophilic substitution | Forms adducts with Lewis bases | Nucleophilic, acts as a base |

Fundamental Principles Governing Electronic Structure and Stability

The stability and electronic structure of this compound are governed by the principles of aromaticity and Lewis acid-base chemistry. Free this compound is a hypothetical molecule because its electron-deficient boron atom makes it extremely reactive. wikipedia.org The boron atom in the ring has an empty p-orbital, which creates a high Lewis acidity. uoa.gr This inherent instability is overcome by forming adducts with Lewis bases (e.g., pyridine, phosphines), which donate electron density to the boron, stabilizing the ring. wikipedia.orgchemeurope.comacs.org In these adducts, the boron atom becomes four-coordinate. collectionscanada.gc.ca

Theoretical calculations confirm that this compound possesses a delocalized 6π-electron system, fulfilling Hückel's rule for aromaticity, much like benzene. collectionscanada.gc.ca The π space in this compound is very similar to that in benzene, involving two dominant Kekulé-type resonance structures. uoa.gr The stability of this compound is thus a balance between the destabilizing effect of its electron deficiency and the stabilizing effect of aromatic delocalization. In its anionic form, boratabenzene ([C₅H₅BH]⁻), the boron center formally gains a hydride, satisfying its electron deficiency and creating a stable aromatic anion that is a potent ligand for metals. wikipedia.orgmit.edu

| Compound/Adduct | Key Stabilizing Factor | Nature of Boron Center | Aromaticity |

| Free this compound | Aromatic delocalization (insufficient for isolation) | Tricoordinate, Electron-deficient, Lewis acidic | Yes |

| This compound-Lewis Base Adduct | Donation from Lewis base into empty boron orbital | Tetracoordinate, Neutral | Yes |

| Boratabenzene Anion | Formal addition of a hydride ion (H⁻) | Tetracoordinate, Anionic | Yes |

Classification of this compound Derivatives: Monocyclic, Fused, and Polycyclic Systems

The derivatives of this compound can be broadly categorized based on their structural framework into monocyclic, fused, and polycyclic systems. This classification helps in understanding their synthesis, reactivity, and electronic properties.

Monocyclic Systems

Monocyclic this compound systems consist of a single six-membered ring containing one boron atom. Due to the inherent instability of free this compound, these systems are typically studied as either neutral adducts with Lewis bases or as anionic boratabenzene complexes. chemeurope.com

Neutral this compound Adducts: To mitigate the electron deficiency of the boron atom, this compound readily forms stable, isolatable adducts with Lewis bases such as pyridine, triphenylphosphine (B44618), and various N-heterocyclic carbenes (NHCs). chemeurope.comwikipedia.orgscispace.com The first neutral this compound adduct to be synthesized and characterized was the pyridine-borabenzene complex (C₅H₅B-NC₅H₅) in 1985. wikipedia.orgcollectionscanada.gc.ca In these donor-acceptor complexes, the Lewis base donates electron density to the vacant p-orbital of the boron atom, stabilizing the molecule. collectionscanada.gc.carsc.org The pyridine-borabenzene adduct is a yellow crystalline solid, and its electronic structure is distinct from that of biphenyl. wikipedia.orgrsc.org

Anionic Boratabenzene Systems: The addition of an anionic ligand to the boron atom results in the formation of a boratabenzene anion, [C₅H₅BR]⁻. collectionscanada.gc.ca These anionic species are isoelectronic with benzene, possessing 6 π-electrons, and exhibit significant aromatic character. acs.orgresearchgate.net The parent boratabenzene anion can be generated from precursors like organotin heterocycles. acs.org Boratabenzenes act as strong π-donating ligands, similar to the cyclopentadienyl anion, and form sandwich or half-sandwich complexes with a wide range of transition metals. chemeurope.com

Table 1: Representative Monocyclic this compound Systems

| Class | Compound Name | Formula | Key Features |

| Neutral Adduct | Pyridine-borabenzene | C₅H₅B-NC₅H₅ | Yellow crystalline solid; Boron atom is stabilized by the pyridine ligand. wikipedia.orgrsc.org |

| Neutral Adduct | Triphenylphosphine-borabenzene | C₅H₅B-P(C₆H₅)₃ | Boron atom is stabilized by the triphenylphosphine ligand. chemeurope.comwikipedia.org |

| Neutral Adduct | This compound-trimethylphosphine | C₅H₅B-PMe₃ | Aromatic ring is essentially planar and slightly distorted from a regular hexagon. acs.org |

| Anionic System | Boratabenzene anion | [C₅H₅BH]⁻ | Isoelectronic with benzene; acts as a strong π-donating ligand. chemeurope.comwikipedia.org |

Fused and Polycyclic Systems

Research has extended from monocyclic systems to more complex structures where the this compound ring is fused with other aromatic or non-aromatic rings. These are classified as fused or polycyclic systems.

Fused Systems: These derivatives feature a this compound ring sharing one or more bonds with another ring system. A common example involves the fusion of a this compound ring with a benzene ring to form boranaphthalene. When a boracycle is fused to a 2D aromatic polycyclic aromatic hydrocarbon (PAH), it can retain partial aromaticity. rsc.org However, the fusion can significantly alter the electronic properties. For instance, quantum chemical analysis has shown that while free this compound is aromatic, its aromaticity is diminished when fused to a PAH and lost when fused to a 3D aromatic carborane. rsc.orgrsc.org

Polycyclic Systems: This class includes compounds with multiple fused rings containing at least one this compound unit. Known polycyclic boratabenzene frameworks include 1-boratanaphthalene, 2-boratanaphthalene, and 9-borataanthracene. researchgate.net Boraacenes, which are polycyclic aromatic hydrocarbons containing one or more boron atoms in a linear arrangement of fused rings, represent a significant subgroup. wikipedia.org These materials are of interest for applications in organic electronics, as the inclusion of boron allows for the tuning of the HOMO-LUMO gap and other electronic properties. wikipedia.org The synthesis of larger BN-embedded π-systems, such as BN heterosuperbenzenes, has also been achieved. acs.org

Table 2: Examples of Fused and Polycyclic this compound Derivatives

| Class | Compound Name | Key Structural Feature | Research Findings |

| Fused System | 1-Boranaphthalene | A this compound ring fused to a benzene ring at the 1-position. | One of the first types of polycyclic boratabenzene-containing frameworks to be reported. researchgate.net |

| Fused System | 2-Boranaphthalene | A this compound ring fused to a benzene ring at the 2-position. | Has been synthesized and studied as part of the broader family of boratabenzenes. researchgate.net |

| Polycyclic System | 9-Boraanthracene | A this compound ring fused within an anthracene (B1667546) framework. | Belongs to the family of boraacenes; the boron atom significantly influences its electronic properties. researchgate.netwikipedia.org |

| Polycyclic System | 2,2'-Diborabiphenyl | Two this compound rings linked together. | Considered a Lewis acid analogue of 2,2'-bipyridine. chemeurope.com |

Structure

2D Structure

属性

CAS 编号 |

31029-61-5 |

|---|---|

分子式 |

C5H5B |

分子量 |

75.91 g/mol |

IUPAC 名称 |

borinine |

InChI |

InChI=1S/C5H5B/c1-2-4-6-5-3-1/h1-5H |

InChI 键 |

HXNZTJULPKRNPR-UHFFFAOYSA-N |

规范 SMILES |

B1=CC=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Borabenzene Ring Formation

The formation of the this compound ring is accomplished through several primary strategies, including cycloaddition reactions, ring-closing approaches from acyclic systems, and metal-mediated cyclizations.

Cycloaddition Reactions for Core Construction (e.g., Diels-Alder type)

While the direct construction of the this compound ring via a [4+2] cycloaddition of a boron-containing dienophile with a diene is not a primary synthetic route, the reactivity of this compound derivatives in Diels-Alder reactions highlights the inherent diene character of the ring system. Adducts of this compound with Lewis bases, such as pyridine (B92270), readily participate as the diene component in [4+2] cycloadditions with strong dienophiles like dimethylacetylenedicarboxylate or benzyne (B1209423). acs.org This reaction does not form the this compound ring but rather transforms it into a 1-borabarrelene derivative, demonstrating the cyclic diene nature of the this compound core. acs.orgmdpi.com

A relevant cycloaddition process in the context of this compound synthesis is the spontaneous Diels-Alder dimerization of boracyclohexadiene intermediates. For instance, the 7-azaindole adduct of this compound has been shown to be unstable, undergoing a cycloadditive dimerization to yield a diboratricyclobarrelene cage structure. acs.orgresearchgate.net This reactivity underscores the tendency of this compound precursors to engage in cycloaddition pathways.

Ring-Closing Approaches from Acyclic and Pre-cyclized Precursors

A direct and effective ring-closing strategy involves the construction of the carbon framework first, followed by cyclization with a boron-containing reagent. One notable method involves the use of doubly kaliated pentadienes. In this approach, developed by Herberich and colleagues, suitable pentadiene derivatives, such as 2,4-dimethyl-1,3-pentadiene, are deprotonated with a strong base to form a dicarbanion. This acyclic dianion is then treated with a boron electrophile, like dichloro(dimethylamino)borane (BCl₂NMe₂), to close the ring and form a substituted 1,2,3,6-tetrahydroborinine derivative. Subsequent steps can then be used to generate the aromatic boratabenzene anion.

Another potential, though less documented, strategy for this compound synthesis is Ring-Closing Metathesis (RCM). RCM is a powerful technique for forming unsaturated rings. rwth-aachen.de The application of RCM to synthesize aromatic five- and six-membered boron-nitrogen heterocycles, such as azaborines, from appropriate vinyl or allyl aminoboranes has been demonstrated. nih.gov This suggests that a similar approach, using an appropriate acyclic dienylborane or dialkenylborane, could potentially be employed to construct the boracyclohexadiene ring, a direct precursor to this compound, although specific examples for the all-carbon C₅B ring are not prevalent.

Metal-Mediated and Catalytic Cyclization Routes

Metal-mediated reactions represent some of the most versatile and widely used methods for synthesizing this compound derivatives. These routes often start with simple acyclic precursors and utilize transition metals to assemble the ring system.

One of the classic approaches is the tin-boron exchange , developed by Arthur Ashe III. This method begins with the synthesis of a 1,1-disubstituted-stannacyclohexa-2,5-diene, a pre-cyclized precursor. This tin-containing heterocycle is then subjected to a tin-boron exchange reaction by treatment with a boron trihalide, such as boron tribromide (BBr₃). The exchange of the tin atom for a boron atom directly yields the corresponding haloboracyclohexadiene, which can then be converted to a stable this compound-Lewis base adduct.

Another seminal contribution is the zirconocene-mediated cyclization , a key part of a facile three-step synthesis developed by Gregory Fu's group. mit.edu This strategy starts with an acyclic precursor, 1-(trimethylsilyl)-1,4-pentadiyne. researchgate.net This diyne undergoes an oxidative cyclization with a zirconocene (B1252598) equivalent to form a zirconacyclopentadiene. This metallacycle then serves as a template; its reaction with a dichloroborane, such as dichlorophenylborane (PhBCl₂), results in the formation of a boracyclohexadiene derivative through the insertion of the boron atom into the zirconacycle and elimination of the zirconium complex. This method provides a versatile entry to neutral this compound-ligand complexes. researchgate.netmit.edu

Precursor Chemistry in this compound Synthesis

The successful synthesis of this compound is critically dependent on the rational design and preparation of both the boron-containing reagent and the organic carbon framework.

Design and Preparation of Boron-Containing Building Blocks

The choice of the boron-containing building block is dictated by the specific synthetic strategy. These reagents are the source of the single boron atom that is incorporated into the heterocyclic ring.

| Boron Reagent | Formula | Synthetic Route Application |

| Boron Trihalides | BCl₃, BBr₃ | Tin-Boron Exchange |

| Dichloro(organo)boranes | RBCl₂ (e.g., PhBCl₂) | Zirconocene-Mediated Cyclization |

| Dichloro(amino)boranes | (R₂N)BCl₂ (e.g., (Me₂N)BCl₂) | Ring-Closing of Acyclic Dianions |

Boron trihalides , such as boron trichloride (BCl₃) and boron tribromide (BBr₃), are commercially available and serve as powerful Lewis acids and electrophiles. They are primarily used in the tin-boron exchange route where they readily replace the tin atom in a stannacyclohexadiene. acs.org

Dichloro(organo)boranes and dichloro(amino)boranes are another important class of precursors. Reagents like dichlorophenylborane (PhBCl₂) or dichloro(dimethylamino)borane ((Me₂N)BCl₂) are prepared from the reaction of BCl₃ with an appropriate organometallic reagent (like a Grignard or organolithium reagent) or an amine, respectively. These building blocks offer the advantage of introducing a substituent directly onto the boron atom during the ring-forming step, as seen in the zirconocene-mediated and acyclic dianion cyclization methods.

Synthesis of Organic Scaffolds for Carbon Framework Incorporation

The organic scaffold provides the five-carbon atom backbone of the this compound ring. The synthesis of these scaffolds is a crucial first step in many this compound syntheses.

| Organic Scaffold | Precursor For | Synthetic Method |

| 1,4-Pentadiyne derivatives | Stannacyclohexadienes, Zirconacyclopentadienes | Alkylation of acetylene (B1199291) |

| Stannacyclohexadienes | This compound (via Sn/B exchange) | Reaction of 1,4-pentadiyne with organotin hydrides |

| 1,3-Pentadiene derivatives | Acyclic dianions | Various organic synthetic methods |

The synthesis of 1,4-pentadiyne derivatives is fundamental to both the tin-boron exchange and zirconocene-mediated routes. For example, 1-(trimethylsilyl)-1,4-pentadiyne, the starting material for the Fu synthesis, can be prepared from propargyl bromide and trimethylsilylacetylene.

Stannacyclohexadienes , the key precursors in the Ashe route, are themselves synthesized from 1,4-pentadiyne. The reaction of 1,4-pentadiyne with an organotin dihydride, such as dibutyltin dihydride, in the presence of a radical initiator like AIBN, leads to the formation of the stannacyclohexadiene ring.

For ring-closing approaches starting from acyclic precursors, various substituted 1,3-pentadienes are required. These are typically synthesized using standard organic chemistry methodologies, such as Wittig reactions or elimination reactions from appropriate alcohol precursors, allowing for the introduction of various substitution patterns on the final this compound ring.

Role of Auxiliary Reagents and Reaction Conditions

The synthesis and stabilization of this compound are critically dependent on the careful selection of auxiliary reagents and strict control of reaction conditions. Due to the electron-deficient nature of the boron atom, this compound itself is highly reactive and cannot be isolated under normal conditions. mdpi.com Consequently, syntheses are designed to yield stabilized forms, typically as Lewis base adducts or anionic boratabenzene salts.

A common strategy involves the borylation of a pentadienide anion. For instance, the reaction of potassium pentadienide with a boron halide bearing amino groups, such as BCl(NR₂)₂, followed by alcoholysis, is a known route. rsc.org Another approach utilizes doubly kaliated pentadienes which react with reagents like BCl₂(NMe₂) to form precursors that can be converted to boratabenzene salts using a strong base like lithium diisopropylamide (LiNPr-i₂). acs.org

Lewis bases are crucial auxiliary reagents that form stable adducts with the Lewis acidic boron center. These bases coordinate to the boron atom, satisfying its electron deficiency and allowing for the isolation of neutral this compound derivatives. A variety of Lewis bases have been successfully employed, including pyridines, phosphines (e.g., PMe₃), and more complex ylidic bases like methylenephosphoranes (Ph₃PCH₂) and iminophosphoranes (Ph₃PNPh). acs.orgnih.gov The reaction of a 1-chloro-dihydroborinine precursor with these ylides produces stable, crystalline this compound adducts. acs.org

Reaction conditions must be rigorously controlled. Syntheses are typically performed under inert atmospheres (e.g., argon) and in anhydrous solvents, as the intermediates and products are often sensitive to air and moisture. rsc.org The choice of solvent, such as tetrahydrofuran (B95107) (THF) or benzene (B151609), can also influence the outcome of the reaction and the stability of the resulting complexes. mit.edu

| Reagent Type | Specific Example(s) | Role in Synthesis |

| Boron Source | BCl(NR₂)₂, BCl₂(NMe₂) | Provides the boron atom for the heterocyclic ring. |

| Pentadienyl Source | Potassium pentadienide, Doubly kaliated pentadienes | Forms the five-carbon backbone of the this compound ring. |

| Strong Base | Lithium diisopropylamide (LiNPr-i₂) | Deprotonates intermediates to form anionic boratabenzene salts. |

| Lewis Base | Pyridine, PMe₃, Ph₃PCH₂, Ph₃PNPh | Stabilizes the neutral this compound ring by forming a dative bond with the boron atom. acs.orgnih.gov |

| Metal Salts | LaCl₃, [RhCl(C₂H₄)₂]₂ | Used in transmetalation reactions to form boratabenzene-metal complexes. acs.orgrsc.org |

Derivatization and Functionalization of this compound Systems

The aromatic character of the this compound core allows for a range of derivatization and functionalization reactions, targeting either the carbon atoms of the ring or the boron heteroatom itself.

The functionalization of the carbon atoms in a this compound ring is governed by the principles of electrophilic and nucleophilic aromatic substitution. wikipedia.orgyoutube.com The boron atom and its substituent act as a group on the aromatic ring, influencing the regioselectivity of incoming reagents. While specific studies on this compound are specialized, the foundational mechanisms observed in benzene derivatives provide a predictive framework.

For electrophilic aromatic substitution (SₑAr), the introduction of substituents like nitro (-NO₂), halogen (-X), sulfonyl (-SO₃H), or acyl (-COR) groups is directed by the existing groups on the ring. masterorganicchemistry.com Activating groups, which donate electron density, typically direct incoming electrophiles to the ortho and para positions, whereas deactivating, electron-withdrawing groups direct them to the meta position. msu.edu The B-R group in a this compound adduct would exert its own directing influence on the C-H positions of the ring.

Conversely, nucleophilic aromatic substitution (SₙAr) is facilitated by the presence of strong electron-withdrawing groups on the ring, which can stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.comlibretexts.org A halogenated this compound derivative, for example, could undergo substitution where the halide is replaced by a nucleophile. The regiochemistry of such reactions is highly dependent on the positions of any electron-withdrawing groups, which stabilize the intermediate carbanion, particularly when located ortho or para to the leaving group. libretexts.org

The boron atom is a primary site for chemical modification in this compound systems. The substituent attached to the boron can be varied to tune the electronic properties and reactivity of the entire molecule.

A range of substituents has been successfully installed on the boron atom. The parent 1-H-boratabenzene, featuring a hydride at the boron center, is a key starting material. mit.eduacs.org The B-H bond in this compound is hydridic and can participate in further reactions, such as hydroboration. mit.eduacs.org

Salt metathesis reactions provide a versatile route for introducing new groups. For example, reacting anhydrous lanthanum chloride (LaCl₃) with lithium 1-H-boratabenzene (Li[C₅H₅BH]) or lithium 1-(diethylamino)boratabenzene (Li[C₅H₅BNEt₂]) yields the corresponding tris(boratabenzene) lanthanum complexes. acs.org Furthermore, the B-H functionality of the resulting lanthanum complex can undergo subsequent hydroboration with alkenes (e.g., 1-hexene) or alkynes (e.g., 3-hexyne) to install alkyl or alkenyl groups, respectively, onto the boron atom. acs.org Other B-substituents, such as phenyl (B-Ph) and dimethylamino (B-NMe₂), have been incorporated into rhodium complexes. rsc.org Additionally, unique adducts with ylidic Lewis bases have been synthesized, resulting in groups like triphenylphosphoniomethanide (-CH₂PPh₃) being directly bonded to the boron. acs.org

| Boron Substituent (R in C₅H₅B-R) | Synthetic Method | Precursor |

| -H | Reduction/Protonation | B-alkoxy or B-halo derivative |

| -NEt₂ | Salt Metathesis | Li[C₅H₅BNEt₂] + LaCl₃ acs.org |

| -Alkyl | Hydroboration | [C₅H₅BH]₃LaLiCl + Alkene acs.org |

| -Alkenyl | Hydroboration | [C₅H₅BH]₃LaLiCl + Alkyne acs.org |

| -Ph | Grignard/Organolithium Reaction | B-halo derivative + PhMgBr/PhLi |

| -CH₂PPh₃ | Lewis Base Adduct Formation | 1-chloro-dihydroborinine + Ph₃PCH₂ acs.org |

| -N(Ph)PPh₃ | Lewis Base Adduct Formation | 1-chloro-dihydroborinine + Ph₃PNPh acs.org |

Post-synthetic modification involves the functionalization of the C-H bonds on a pre-formed this compound ring system. This approach is powerful for creating a library of derivatives from a common intermediate. The primary strategies for this are the classic electrophilic aromatic substitution reactions.

By treating a stable this compound adduct or a boratabenzene metal complex with the appropriate reagents, one can introduce a variety of functional groups onto the carbon framework. These reactions typically require a strong electrophile, often generated in situ with the help of a Lewis acid catalyst. masterorganicchemistry.com

Halogenation : Introduction of Cl, Br, or I using the elemental halogen and a Lewis acid catalyst (e.g., FeX₃ or AlX₃). masterorganicchemistry.com

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺).

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Alkylation : Introduction of an alkyl group (-R) using an alkyl halide (R-X) and a Lewis acid catalyst like AlCl₃. wikipedia.org

Friedel-Crafts Acylation : Introduction of an acyl group (-COR) using an acyl halide (RCOX) or anhydride with AlCl₃. wikipedia.org

The regiochemical outcome of these reactions—that is, which carbon atom is substituted—depends on the directing effects of the B-R group and any other substituents already present on the ring. msu.edu

Synthetic Challenges and Innovative Approaches

The synthesis of this compound derivatives is fraught with challenges, primarily stemming from the high Lewis acidity and reactivity of the tricoordinate boron atom. mdpi.com This has spurred the development of innovative strategies to control their formation and reactivity.

Achieving control over the placement of substituents (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is a significant challenge in advanced this compound synthesis.

Regiocontrol during the synthesis of the ring itself often relies on using carefully substituted precursors. For instance, starting with a specifically substituted pentadiene allows for the synthesis of a this compound with a defined substitution pattern on the carbon framework. A more advanced strategy, analogous to methods used for other heterocycles, involves sequential, site-selective cross-coupling reactions on a multifunctionalized precursor to build the substituted ring system in a controlled manner. nih.gov

Stereocontrol , particularly the creation of a chiral center at the boron atom, is a more recent and innovative area of research. Because a tetracoordinate boron atom adopts a tetrahedral geometry, it can be a stereogenic center if it bears four different substituents. rsc.orgresearchgate.net However, achieving configurational stability has been a major hurdle. rsc.org Recent breakthroughs have demonstrated highly diastereoselective methods for preparing N-heterocyclic carbene (NHC)-boranes that are stereogenic at the boron. rsc.orgchemistryviews.org One successful approach involves a chlorination/arylation sequence on a bicyclic NHC-borane precursor that already contains a chiral carbon center. The subsequent reaction with a Grignard reagent proceeds with very high diastereoselectivity (up to 99:1 dr), which has been rationalized via a radical-based Sᵣₙ1 mechanism. rsc.org Another innovative method is the enantioselective copper-catalyzed desymmetric B-H bond insertion into diazo compounds, which can produce boron-stereogenic compounds with excellent enantioselectivity. nih.gov These methods represent a significant step towards the synthesis of enantiopure this compound derivatives for applications in asymmetric catalysis and materials science.

Development of Atom-Economical and Sustainable Synthetic Routes

The synthesis of this compound and its derivatives has historically presented significant challenges due to the high reactivity and instability of the parent compound. Early synthetic routes often involved harsh conditions and low yields. However, modern synthetic chemistry emphasizes the principles of green chemistry, including atom economy and sustainability, which has driven the development of more efficient methodologies.

Atom-economical routes are designed to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. In the context of this compound chemistry, a significant advancement has been the development of a facile, three-step synthesis that produces neutral this compound adducts in large quantities from commercially available starting materials. mit.edu This approach represents an improvement over earlier methods that were often more complex and less efficient.

Sustainable synthetic strategies also focus on reducing environmental impact by using less hazardous solvents, milder reaction conditions, and catalytic processes. While this compound synthesis has not yet widely adopted biocatalytic routes, which are a hallmark of sustainable drug production scielo.br, progress has been made in employing advanced organic reactions. For instance, ring-closing metathesis (RCM) has been effectively used to synthesize related boron-nitrogen heterocycles (azaborines). nih.gov This type of catalytic reaction is highly efficient and exemplifies a modern approach that could be adapted to this compound precursors, potentially offering a more sustainable pathway by reducing the need for stoichiometric reagents.

Further sustainable advancements include the development of synthetic protocols that proceed under moderate conditions. For example, the synthesis of this compound-pyridine adducts can be achieved from precursors like 4-Silyl-1-methoxyboracyclohexadiene, avoiding extreme temperatures and pressures. wikipedia.org The focus remains on designing routes that are not only high-yielding but also align with the principles of green chemistry, such as minimizing waste and energy consumption. researchgate.net

Table 1: Comparison of Synthetic Approaches for this compound Derivatives

| Synthetic Strategy | Key Features | Advantages | Relevance to Sustainability |

|---|---|---|---|

| Classic Dehydrogenation | High-temperature elimination or dehydrogenation reactions. | Access to simple derivatives. | Generally low sustainability due to high energy input and often harsh conditions. |

| Tin-Boron Exchange | Transmetallation from stannacyclohexadiene precursors. | Provides access to a variety of substituted borabenzenes. | Moderate atom economy; use of organotin reagents is a drawback. |

| Ring-Closing Metathesis (by analogy) | Catalytic cyclization of a diene precursor. | High efficiency, mild conditions, catalytic nature. nih.gov | High potential for sustainability and atom economy if applied to this compound precursors. |

| Adduct Formation from Silyl Precursors | Reaction of a silylboracyclohexadiene with a Lewis base. wikipedia.org | Milder conditions, good yields for stable adducts. | Improved sustainability over high-temperature methods. |

Strategies for Enhancing Stability and Yields of Reactive Intermediates

The primary challenge in the chemistry of this compound is its inherent instability. As an electron-deficient molecule with only six π-electrons, free this compound is highly reactive and has not been isolated. wikipedia.org Consequently, much of the research in this area has focused on strategies to trap or stabilize this fleeting intermediate, thereby allowing for its study and synthetic application.

Stabilization via Adduct Formation: The most effective strategy for taming the reactivity of this compound is the formation of stable adducts with Lewis bases. By coordinating a Lewis base, such as pyridine, to the electron-deficient boron atom, a stable, isolatable this compound adduct is formed (e.g., C₅H₅N-BC₅H₅). wikipedia.org In this adduct, the pyridine nitrogen donates a lone pair of electrons to the empty p-orbital of the boron atom, satisfying its electron deficiency and significantly reducing the molecule's reactivity. These adducts are often stable enough to be handled under normal laboratory conditions and can be structurally characterized. The pyridine ligand is typically tightly bound, indicating a strong stabilizing interaction. wikipedia.org

Formation of Anionic Boratabenzene: Another key strategy is the conversion of neutral this compound intermediates into anionic boratabenzene complexes ([C₅H₅BH]⁻). mit.eduwikipedia.org In this case, a hydride or another anionic group is added to the boron atom, which formally gives the boron a negative charge and completes the aromatic sextet of the ring. This results in a highly stable aromatic system that is isoelectronic with benzene. The development of versatile synthetic routes to these anionic boratabenzenes has been crucial for expanding the chemistry of this compound. mit.edu

Enhancing Yields through In Situ Trapping: Given the transient nature of free this compound, strategies that generate and trap it in situ are critical for achieving high effective yields. The this compound-pyridine adduct, while stable, can still behave like a diene and participate in cycloaddition reactions. wikipedia.org For example, it undergoes Diels-Alder reactions with alkynes to produce borabarrelene structures. wikipedia.orgnih.gov This reactivity allows the this compound moiety to be incorporated into more complex molecular scaffolds, effectively "trapping" it in a stable form. By performing the generation of the this compound precursor in the presence of a trapping agent, subsequent reactions can proceed in high yield, avoiding the decomposition of the unstable intermediate.

Table 2: Key Reactive Intermediates and Stabilization Methods

| Intermediate/Derivative | Formula | Stabilization Strategy | Resulting Compound Type | Stability |

|---|---|---|---|---|

| This compound | C₅H₅B | Coordination with Lewis Base (e.g., Pyridine) | Lewis Acid-Base Adduct wikipedia.org | Isolatable, stable solid |

| This compound | C₅H₅B | Addition of a Hydride (H⁻) | Anionic Boratabenzene mit.edu | Highly stable aromatic anion |

| This compound Adduct | C₅H₅N-BC₅H₅ | In situ Diels-Alder Reaction | Cycloadduct (e.g., Borabarrelene) nih.gov | Stable polycyclic system |

Electronic Structure and Aromaticity Investigations

Theoretical Models of Borabenzene Electronic Structure

Theoretical chemistry provides powerful tools to understand the bonding and electron distribution within molecules like this compound. Both Molecular Orbital (MO) and Valence Bond (VB) theories have been applied to describe its electronic configuration and bonding characteristics.

Molecular Orbital Theory Applications for Electronic Configuration

According to molecular orbital (MO) theory, the ground state of this compound is a planar, closed-shell singlet. researchgate.net It possesses a π-electron system containing six electrons, which formally satisfies Hückel's rule (4n+2) for aromaticity. researchgate.netrsc.org These six electrons occupy three molecular orbitals of π symmetry. researchgate.net

A key feature revealed by MO calculations is the presence of an energetically low-lying lowest unoccupied molecular orbital (LUMO) of σ symmetry, which is largely localized at the boron atom. researchgate.netresearchgate.net This low-energy σ* orbital suggests that this compound possesses pronounced σ-acceptor properties, contributing to its high reactivity and making it a prime target for Lewis acids. rsc.orgresearchgate.net The elusive nature of free this compound is often attributed to this high electrophilicity. researchgate.net In its pyridine (B92270) adduct, the this compound ring maintains its π sextet, demonstrating the robustness of this electronic feature even upon coordination. rsc.orgrsc.org

Valence Bond Perspectives on Bonding and Delocalization

Valence bond (VB) theory offers a complementary perspective on the electronic structure of this compound. Spin-coupled generalized valence bond (SCGVB) calculations, notably by Karadakov and Cooper, have provided significant insights. liverpool.ac.ukliverpool.ac.uk These studies suggest that this compound's electronic structure is a combination of an aromatic π-electron sextet and a reactive σ-framework. rsc.orgliverpool.ac.uk

The VB model indicates that the π-electron delocalization is responsible for the molecule's aromatic character. rsc.org However, the reactivity of this compound is thought to originate from its σ system, particularly the "bent" boron-carbon σ bonds. rsc.org This bending creates an orbital "hole" at the boron atom, making it the preferred site for electrophilic attack. rsc.org This dual nature—an aromatic π system coupled with a reactive σ frame—is a central theme in understanding this compound's chemistry.

Hybridization Schemes and Orbital Interactions at Boron and Carbon Centers

In the this compound ring, the carbon atoms are considered to be sp² hybridized, similar to benzene (B151609), allowing for the formation of the σ-framework and the p-orbitals that contribute to the π system. libretexts.org The boron atom is also described as having sp² hybridization. vedantu.comaklectures.com This scheme leaves a vacant p-orbital on the boron atom, which participates in the cyclic π-electron delocalization.

The C-B bond length in this compound is calculated to be approximately 1.436 Å, which is shorter than a typical C-B single bond (around 1.52 Å in the boratabenzene anion) and closer to a double bond. rsc.orgresearchgate.net This short bond length can lead to hyperconjugation, enhancing its π-character through in-plane π-overlap. rsc.org The geometry of this compound is a distorted hexagon, with a wide C-B-C bond angle of about 140.8°–142.2°. researchgate.netrsc.org

| Parameter | Value | Reference |

| C-B Bond Length | 1.436 Å | rsc.orgresearchgate.net |

| C-B-C Bond Angle | 140.8° - 142.2° | researchgate.netrsc.org |

| C-C Bond Lengths | Varies (distorted ring) | rsc.org |

| This table presents key geometric parameters for the this compound molecule as determined by theoretical calculations. |

Aromaticity Assessment in this compound Systems

While this compound formally satisfies Hückel's rule, a quantitative assessment of its aromaticity is crucial. Various computational criteria, based on magnetic and energetic properties, have been employed to determine the degree of its aromatic character.

Magnetic Criteria for Aromaticity (e.g., NICS, AICD, ASCE)

Magnetic criteria are among the most widely used methods for evaluating aromaticity. They are based on the principle that a cyclic, delocalized π-electron system will sustain a ring current when subjected to an external magnetic field. mdpi.comni.ac.rs

Nucleus-Independent Chemical Shift (NICS): This is a popular method where the magnetic shielding is calculated at a non-nuclear position, typically the center of the ring (NICS(0)) or at a point 1 Å above the ring (NICS(1)). tsijournals.com A negative NICS value is indicative of a diatropic ring current and thus aromaticity. researchgate.net Studies on this compound and its derivatives consistently use NICS values to corroborate their aromatic character. researchgate.netcsic.es

Anisotropy of the Induced Current Density (AICD) and Related Methods: These methods provide a visual representation of the induced ring current. mdpi.comineosopen.org Analysis of the magnetically induced current density (MICD) and ring current strength (RCS) can quantify the flow of electrons, offering direct evidence for or against aromaticity. nih.gov For this compound, these methods confirm the presence of a π-electron ring current, supporting its classification as an aromatic system.

Energetic Criteria for Aromaticity (e.g., Resonance Energy, Aromatic Stabilization Energy)

Energetic criteria quantify the thermodynamic stabilization gained from cyclic electron delocalization. mdpi.comineosopen.org

Resonance Energy (RE): Historically, resonance energy was defined as the difference between the experimental heat of formation and that calculated for a hypothetical, non-conjugated structure (like Kekulé's structure for benzene). ineosopen.org

Aromatic Stabilization Energy (ASE): ASE is a more refined energetic criterion calculated using hypothetical isodesmic or homodesmotic reactions. tsijournals.comineosopen.org These reactions are designed so that the number and types of bonds are conserved, isolating the stabilization energy that arises purely from cyclic conjugation. mdpi.com Calculations of ASE for this compound confirm that it is stabilized by resonance, though typically to a lesser extent than benzene. tsijournals.comnih.gov

| Aromaticity Criterion | Typical Finding for this compound | Reference |

| Magnetic Criteria | ||

| NICS | Negative values, indicating diatropic ring current (aromaticity) | researchgate.netcsic.es |

| Ring Current Strength (RCS) | Confirms presence of π-electron ring current | nih.gov |

| Energetic Criteria | ||

| Aromatic Stabilization Energy (ASE) | Positive stabilization energy, confirming aromatic character | mdpi.comtsijournals.com |

| This table summarizes the general findings from different aromaticity assessment methods applied to this compound. |

Structural Criteria for Aromaticity (e.g., Bond Length Equalization, Harmonic Oscillator Model of Aromaticity)

Aromaticity is fundamentally linked to the delocalization of π-electrons within a cyclic, planar system, which manifests physically in the equalization of bond lengths around the ring. mdpi.com In a perfectly aromatic molecule like benzene, all carbon-carbon bonds are identical in length (1.395 Å), intermediate between a typical single and double bond. researchgate.net

Computational studies of this compound (C₅H₅B) and its corresponding anion, boratabenzene (C₅H₅B⁻), reveal distinct structural characteristics. Neutral this compound has a distorted hexagonal geometry, indicating a less complete delocalization compared to benzene. researchgate.net The C-B bond lengths are significantly different from the C-C bond lengths, and there is a notable alternation in the C-C bond lengths themselves. researchgate.netrsc.org In contrast, the boratabenzene anion, which possesses a 6π-electron system analogous to benzene, exhibits a more regular, nearly hexagonal geometry with greater bond length equalization. researchgate.netrsc.org The anionic character allows for the fulfillment of Hückel's 4n+2 rule for aromaticity. researchgate.net

| Compound | C-B Bond Length (Å) | C-C Bond Lengths (Å) |

|---|---|---|

| This compound | 1.436 | 1.398, 1.407 |

| Boratabenzene Anion | 1.518 | 1.404, 1.410 |

A more quantitative, geometry-based measure of aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.comrsc.org The HOMA index is defined to be 1 for a fully aromatic system (like benzene) and 0 for a non-aromatic system, with values decreasing as the bond lengths deviate from the ideal aromatic average. rsc.org Theoretical calculations confirm the aromaticity of both this compound and its anion, though to different extents. This compound itself presents a more delocalized structure and consequently a higher HOMA value than its anion. researchgate.netrsc.org

| Compound | HOMA Value |

|---|---|

| Benzene | 1.000 (Reference) |

| This compound | 0.848 |

| Boratabenzene Anion | 0.687 |

Perturbations to Aromaticity in Substituted and Fused Borabenzenes

The inherent aromaticity of the this compound core is not static; it can be significantly modulated through substitution, ring fusion (annulation), and spiro-fusion. These modifications alter the electronic delocalization within the ring, thereby perturbing its aromatic character.

Influence of Substituents on Electronic Delocalization and Aromatic Character

The introduction of substituents onto the this compound ring can tune its aromaticity by altering the electron density within the π-system. nih.gov Studies on mono-substituted 1-H-boratabenzene anions provide insight into these effects. Density functional theory (DFT) calculations have shown that the nature of the substituent is critical. researchgate.nettandfonline.com

Electron-withdrawing groups, such as a fluorine (F) atom, have been found to increase the aromatic character of the boratabenzene anion. researchgate.net Conversely, electron-donating groups, like a methyl (Me) group, tend to decrease its aromaticity. researchgate.net These changes in aromaticity, often evaluated using the Nucleus-Independent Chemical Shift (NICS) criterion, are not typically accompanied by significant variations in the ring's bond lengths. researchgate.net

| Substituent | Electronic Nature | Effect on Aromaticity (NICS) |

|---|---|---|

| -F (Fluoro) | Electron-withdrawing | Increase |

| -Me (Methyl) | Electron-donating | Decrease |

Impact of Ring Annulation and Spiro-Fusion on Aromaticity

Ring annulation, the fusion of one or more rings onto an aromatic core, generally leads to a partial loss of aromaticity in the original ring, a phenomenon known as the annelation effect. youtube.com In the case of this compound, this effect is highly dependent on the nature of the fused ring system. rsc.orgrsc.org

Quantum chemical analyses have revealed a fascinating "aromaticity switch" for this compound. rsc.orgrsc.org

Fusion to 2D Systems : When this compound is fused to a 2D aromatic system, such as a polycyclic aromatic hydrocarbon (PAH), it retains a degree of its aromatic character, resulting in a weakly aromatic fused system. rsc.orgrsc.org

Fusion to 3D Systems : In stark contrast, when this compound is fused to a 3D aromatic system like an o-carborane (B102288) cage, the aromaticity of the boracycle is lost. rsc.orgrsc.org This disruption occurs because of poor orbital overlap between the π molecular orbitals of the planar this compound ring and the molecular orbitals of the carborane cage, which hinders effective electronic delocalization between the two components. rsc.orgrsc.org

Spiro-fusion involves the joining of two rings by sharing a single common atom. unipr.it This can lead to a phenomenon known as spiroaromaticity if the shared atom participates in the delocalized electronic systems of both rings. While the concept is well-defined, specific studies on the spiro-fusion of this compound were not prominent in the surveyed literature.

Comparative Studies with Other Heterocyclic Aromatic Systems

The aromaticity of this compound is best understood when compared to other heterocyclic and inorganic aromatic systems.

A key comparison is with borazine (B1220974) (B₃N₃H₆), often called "inorganic benzene." Despite being isoelectronic with benzene, borazine's aromaticity is a subject of considerable debate, with many studies describing it as weakly aromatic or even non-aromatic. nih.govrsc.org Calculations of ring current strength (RCS), a magnetic criterion for aromaticity, suggest that borazine possesses only about 28-30% of the aromaticity of benzene. nih.gov The primary difference lies in the nature of the π-electron system; the significant electronegativity difference between boron and nitrogen in borazine leads to a more localized electronic structure compared to the fully delocalized system in benzene.

Reactivity Profiles and Mechanistic Elucidation

The reactivity of borabenzene is characterized by a duality: the high Lewis acidity at the boron atom and the aromatic character of the C₅B ring. This leads to distinct reactivity at the boron center and the carbon atoms.

Electrophilic and Nucleophilic Reactivity of the this compound Core

Free this compound is a hypothetical molecule, as its electron-deficient nature makes it highly unstable. researchgate.net It is typically stabilized as an adduct with a Lewis base or as an anionic boratabenzene ligand in a metal complex. The reactivity of these stabilized forms provides insight into the intrinsic properties of the this compound core.

Reactions with Electrophiles at Carbon Positions

While the boron atom is electron-deficient, the π-system of the this compound ring possesses sufficient electron density to react with electrophiles. This reactivity is most clearly observed in organometallic complexes of this compound. For instance, (borinato)(cyclobutadiene)cobalt complexes, which feature a this compound ligand, undergo electrophilic substitution reactions with greater reactivity than ferrocene. capes.gov.br

Studies on these complexes show that electrophilic attack occurs regioselectively at the carbon atoms of the this compound ring. capes.gov.br Deuteration using deuterated trifluoroacetic acid (CF₃CO₂D) occurs rapidly at the α-position (C2, adjacent to the boron) and more slowly at the γ-position (C4). capes.gov.br Standard electrophilic substitution reactions, such as Friedel-Crafts acylation and Vilsmeier formylation, also proceed at the α-position of the ring. capes.gov.br Computational studies support this, indicating that the highest electron density is on the carbon atoms adjacent to the boron, making them the most likely sites for electrophilic attack.

Interactive Table 1: Electrophilic Substitution Reactions on a (1-Methylborinato)(tetramethylcyclobutadiene)cobalt Complex

| Reaction Type | Electrophile/Reagents | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| H/D Exchange | CF₃CO₂D | α-position (C2), γ-position (C4) | 2-Deuterio and 4-deuterio complex | capes.gov.br |

| Friedel-Crafts Acetylation | CH₃COCl / AsCl₃ | α-position (C2) | 2-Acetyl derivative | capes.gov.br |

Nucleophilic Attack and Adduct Formation at the Boron Center

The most prominent feature of the this compound core is the high Lewis acidity of the tricoordinate boron atom. researchgate.net Unstabilized this compound has eluded isolation because its electron deficiency invites immediate coordination by any available Lewis base. researchgate.net Consequently, this compound is typically handled as stable, isolable adducts with Lewis bases like pyridine (B92270) or phosphines. researchgate.netresearchgate.net The formation of these adducts is a direct result of nucleophilic attack at the boron center. researchgate.net The bond energy of the this compound-pyridine adduct, for example, is computationally estimated to be a substantial 46 kcal/mol.

Beyond simple adduct formation, this compound complexes can undergo nucleophilic aromatic substitution at the boron center. In a key study, the this compound-trimethylphosphine adduct was shown to react cleanly with a variety of anionic nucleophiles to yield 1-substituted boratabenzene anions. collectionscanada.gc.ca Mechanistic investigations ruled out a pathway involving the dissociation to free this compound, providing strong evidence for an associative addition-elimination mechanism. collectionscanada.gc.ca

Interactive Table 2: Nucleophilic Substitution at Boron in this compound-PMe₃

| Nucleophile (Nu⁻) | Product (1-Nu-boratabenzene) | Reference |

|---|---|---|

| H⁻ (from LiAlH₄) | [C₅H₅BH]⁻ | collectionscanada.gc.ca |

| Ph⁻ (from PhLi) | [C₅H₅BPh]⁻ | collectionscanada.gc.ca |

| NMe₂⁻ (from LiNMe₂) | [C₅H₅BNMe₂]⁻ | collectionscanada.gc.ca |

| OPh⁻ (from NaOPh) | [C₅H₅BOPh]⁻ | collectionscanada.gc.ca |

Ligand exchange reactions on neutral this compound adducts are also common, driven by the relative nucleophilicity and steric properties of the competing Lewis bases. researchgate.net

Ring-Opening and Ring-Reclosure Pathways

The principal example of a ring-opening and reclosure pathway in this compound chemistry is the retro-Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The Diels-Alder adducts of this compound, known as borabarrelenes, are often thermally stable. rsc.org However, under certain conditions, these adducts can undergo a retro-Diels-Alder reaction, which constitutes a formal ring-opening of the bicyclic system to regenerate the this compound-Lewis base adduct and the dienophile. wikipedia.org This reversibility can be exploited; if a more reactive dienophile is present in the solution, the transiently formed this compound can be trapped, demonstrating a clear ring-opening/reclosure sequence. rsc.org

While other complex ring-rearrangement reactions are known in the synthesis of this compound derivatives from other cyclic precursors, the retro-Diels-Alder reaction stands as the most direct illustration of a ring-opening process starting from a stable this compound derivative. wikipedia.orgresearcher.life

Cycloaddition and Pericyclic Reactions Involving this compound

This compound adducts exhibit reactivity characteristic of a conjugated diene system, readily participating in cycloaddition reactions. savemyexams.com

Diels-Alder Reactions and Other [4+2] Cycloadditions

The most characteristic pericyclic reaction of this compound is the [4+2] Diels-Alder cycloaddition. wikipedia.org Lewis base adducts of this compound, such as the pyridine adduct, react with electron-deficient dienophiles to form bicyclic products known as borabarrelenes. researchgate.netrsc.org This reaction provides a reliable route to constructing these unique bridged ring systems. researchgate.net

The reaction proceeds with a range of strong dienophiles. For instance, this compound reacts with dimethylacetylenedicarboxylate (DMAD) and benzyne (B1209423) to yield the corresponding substituted borabarrelene and borabenzobarrelene, respectively. researchgate.netrsc.org The resulting adducts often display high stability, which is attributed to an increase in the Lewis acidity at the now-pyramidalized boron atom. researchgate.net

Computational studies on the mechanism of the Diels-Alder reaction between the this compound-pyridine adduct and acetylene (B1199291) have provided detailed insight into the bonding changes. mdpi.comnih.gov These studies reveal that the reaction proceeds through an asynchronous, concerted transition state. mdpi.com A key finding is that the carbon-boron (C-B) bond forms before the carbon-carbon (C-C) bond during the cycloaddition process. mdpi.comnih.gov

Interactive Table 3: Examples of Diels-Alder Reactions with this compound Adducts

| This compound Reactant | Dienophile | Product Type | Reference |

|---|---|---|---|

| This compound-Pyridine Adduct | Dimethylacetylenedicarboxylate (DMAD) | 1-Borabarrelene derivative | mdpi.com |

| This compound-Pyridine Adduct | Benzyne | 1-Borabenzobarrelene derivative | researchgate.net |

| This compound-Pyridine Adduct | Acetylene | 1-Borabarrelene | mdpi.comnih.gov |

Higher-Order Cycloadditions and Their Stereochemistry

Higher-order cycloadditions, such as [6+4] or [8+2] cycloadditions, are pericyclic reactions involving more than six π-electrons and provide routes to medium-sized rings. wikipedia.org These reactions are well-established for certain π-systems like tropones and fulvenes. wikipedia.org However, based on a review of the available literature, the pericyclic reactivity of this compound is overwhelmingly dominated by the [4+2] Diels-Alder pathway. Specific examples of this compound or its simple adducts participating as a component in higher-order cycloadditions are not well-documented. This suggests that this class of reactivity is, as yet, an unexplored area for the this compound core.

Sigmatropic Rearrangements and Other Concerted Processes

While this compound itself is typically stabilized as an adduct, its derivatives can undergo pericyclic reactions, including sigmatropic rearrangements. researchgate.netwikipedia.org The formation of a neutral aromatic this compound from a borenium cation intermediate involves a sequence of pericyclic reactions. This process includes a suprafacial researchgate.netresearchgate.net-sigmatropic shift, followed by a two-electron electrocyclic ring opening and a researchgate.netmdpi.com-hydrogen shift. researchgate.net

Derivatives of 1,2-dihydroborinines, which are structurally related to this compound, exhibit fluxional behavior in solution due to researchgate.netresearchgate.net sigmatropic migrations of substituents like Me₃E (where E = Si, Ge, Sn, Pb) groups around the ring. acs.org This rearrangement is believed to be an allowed process, potentially proceeding through sequential researchgate.netwikipedia.org shifts. acs.org The barriers for these migrations are notably low. acs.org Similarly, the formation of borepin, a seven-membered boron-containing ring, can proceed through a suprafacial sigmatropic rearrangement followed by a disrotatory ring opening. wikipedia.org

Diels-Alder reactions, a type of concerted cycloaddition, are also a known reaction pathway for this compound adducts. The pyridine adduct of this compound, for instance, reacts with electron-deficient alkynes to form 1-borabarrelene derivatives. wikipedia.orgchemeurope.com This reactivity highlights that the adduct behaves more like a diene than a simple biphenyl (B1667301) analogue. wikipedia.org

Reactivity at the Boron Center

The boron atom in this compound is a focal point of its reactivity due to its inherent Lewis acidity. chemeurope.comasianpubs.org This electrophilic nature governs many of its transformations, which are often mediated by the formation of adducts with Lewis bases to stabilize the electron-deficient boron center. wikipedia.orgchemeurope.comwikipedia.org

Ligand Exchange Reactions and Boron-Heteroatom Bond Formation

This compound is almost always isolated as an adduct with a Lewis base, such as pyridine or a phosphine (B1218219), which forms a dative bond to the boron atom. researchgate.netwikipedia.orgwikipedia.org These adducts are not static; they can undergo ligand exchange reactions to generate new this compound complexes. researchgate.netacs.orgacs.org The exchange process is crucial for synthesizing a variety of this compound derivatives and for tuning the electronic and steric properties of the molecule. researchgate.netacs.org

Studies have shown that this compound adducts can be formed from boracyclohexadiene precursors through reactions with various Lewis bases, including pyridine, PMe₃, PCy₃, and PPh₃. acs.orgacs.org The resulting adducts can then participate in further ligand exchange. acs.orgacs.org Computational modeling suggests that these ligand exchange reactions on related borenium derivatives likely proceed through an associative pathway, where the reaction rate is sensitive to the steric properties of the involved ligands. acs.org The stability of the resulting adduct is influenced by the nature of the Lewis base; for example, the this compound-pyridine bond is quite strong, with no exchange observed with free pyridine even at high temperatures. wikipedia.orgchemeurope.com

The formation of bonds between boron and other heteroatoms is fundamental to this chemistry. The dative boron-nitrogen bond in the pyridine-borabenzene adduct is a prime example. researchgate.netmdpi.com Computational studies have extensively modeled the bonding between this compound and various ligands, including those with nitrogen, phosphorus, and even dinitrogen and noble gases. researchgate.netd-nb.inforesearchgate.net

Oxidative and Reductive Transformations of the Boron Atom

The boron atom in organoboranes can undergo oxidative transformations. A classic example in general organoboron chemistry is the hydroboration-oxidation sequence, where an organoborane is oxidized, typically with hydrogen peroxide, to yield an alcohol. wikipedia.orglibretexts.orgchemeurope.commasterorganicchemistry.com This process involves the migration of a carbon group from boron to an oxygen atom. libretexts.orgmasterorganicchemistry.com

In the context of this compound chemistry, the reactivity of the boron center allows for transformations that can be considered oxidative additions. For example, haloboranes can undergo oxidative addition to platinum complexes. collectionscanada.gc.ca While direct oxidation of the boron in a stable this compound adduct is less common, the electron-deficient nature of the boron center makes it susceptible to nucleophilic attack, which is the initial step in many oxidation reactions. libretexts.orgmasterorganicchemistry.com

Reductive processes at the boron center are also conceivable. The formation of a boryl anion (R₂B⁻), a reduced boron species, can be achieved through the reductive heterolysis of a boron-halide bond. chemeurope.com While not specific to this compound itself, this demonstrates the capacity of boron to be formally reduced. The interaction of this compound with strong π-acceptor ligands like carbon monoxide also involves significant π-backdonation from the this compound ring, which can be viewed as increasing electron density at the ligand, a process related to reductive transformations. acs.orgd-nb.info

Formation of Boron-Carbon and Boron-Boron Bonds

The formation of new boron-carbon (B-C) bonds is a key reaction of this compound adducts. As mentioned, Diels-Alder cycloadditions with alkynes result in the formation of two new B-C and C-C bonds, yielding borabarrelene structures. wikipedia.orgresearchgate.netmdpi.com Mechanistic studies of the reaction between the pyridine adduct of this compound and acetylene show that the B-C bond forms before the C-C bond in the cycloaddition process. researchgate.netmdpi.comnih.gov The resulting B-C bonds are polarized, with the electron density predominantly originating from the carbon atom. mdpi.com

The reaction of lithium boratabenzene salts with electrophiles like Me₃ECl (E = Si, Ge, Sn, Pb) also leads to the formation of new B-C ring systems, specifically 1,2-dihydroborinines. acs.org

The formation of boron-boron (B-B) bonds involving a this compound moiety is less common. However, related chemistry shows the possibility of such linkages. For instance, a dimeric complex featuring a 1,1'-bis(boratabenzene) ligand has been synthesized, which contains a boron-boron single bond and is considered a diboron (B99234) analogue of biphenyl. researchgate.net The cleavage of B-B bonds in diboron compounds by reaction with molecular hydrogen has also been observed in related systems. d-nb.info

Mechanistic Investigations of this compound Reactions

Understanding the detailed mechanisms of this compound reactions is critical for controlling their outcomes and designing new synthetic applications. Computational chemistry has become an indispensable tool in this endeavor, providing insights that are often inaccessible through experimental means alone. researchgate.net

Computational Probes of Reaction Pathways and Transition States

Density Functional Theory (DFT) and other quantum-chemical methods have been extensively used to elucidate the mechanisms of this compound reactions. researchgate.netmdpi.comcollectionscanada.gc.ca These computational studies provide valuable information on reaction energetics, transition state geometries, and the electronic structure of intermediates.

For example, DFT calculations have supported experimental findings on the formation of this compound adducts via ligand exchange, helping to understand the steric and electronic properties of different adducts. researchgate.netacs.org The calculated Gibbs free energy changes (ΔG°) for adduct formation have shown that π-acceptor ligands like carbon monoxide bind more strongly than expected based on their Lewis basicity alone, indicating that the this compound ring can act as a π-donor. acs.org

Table 1: Calculated Gibbs Free Energy of Adduct Formation This table shows the calculated Gibbs free energy (ΔG°) for the formation of this compound adducts with various π-accepting ligands, demonstrating the significant stability of these complexes.

| Ligand | ΔG° (kcal/mol) | Reference |

|---|---|---|

| CO | -29.1 | acs.org |

| CNMe | -38.1 | acs.org |

| CNtBu | -38.6 | acs.org |

| CNPh | -38.8 | acs.org |

Mechanistic studies of the Diels-Alder reaction between the pyridine-borabenzene adduct and acetylene have been performed using topological analysis of the Electron Localization Function (ELF) and catastrophe theory. researchgate.netmdpi.comnih.gov These advanced computational techniques have revealed that the reaction proceeds through ten distinct phases, with the B-C bond forming first. researchgate.netmdpi.comnih.gov The choice of DFT functional (e.g., B3LYP, M062X) was found to have a quantitative impact on the calculated lengths and positions of these reaction phases. researchgate.netmdpi.comnih.gov

Table 2: Interaction Energies in Diels-Alder Pre-reaction Complex This table displays the calculated interaction energy (EintCP) for the molecular complex between the pyridine-borabenzene adduct and acetylene, as determined by different DFT functionals.

| DFT Functional | Interaction Energy (kcal/mol) | Reference |

|---|---|---|

| B3LYP | -2.40 | mdpi.com |

| M062X | -6.57 | mdpi.com |

Furthermore, computational studies have been crucial in understanding the rearrangement of borenium cations to form this compound, confirming a multi-step pericyclic pathway and providing activation parameters (ΔH‡ and ΔS‡) for the process. researchgate.net These theoretical investigations not only support experimental observations but also provide a predictive framework for exploring new reactivity patterns of this compound and its derivatives. researchgate.netd-nb.inforsc.org

Experimental Kinetic Studies for Rate Determination and Activation Parameters

Experimental kinetic studies have been instrumental in understanding the mechanisms of reactions involving this compound derivatives. By measuring reaction rates under various conditions, researchers can determine rate laws and calculate activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which provide insight into the transition state of a reaction.

One such study investigated the decomposition of a platinum(II) complex featuring a Pt-Cl-B interaction, [(IMes)₂Pt(H)(ClBC₅H₄SiMe₃)]. collectionscanada.gc.ca The decomposition kinetics were monitored, and an Eyring plot (a graph of ln(k/T) versus 1/T) was constructed from rate constants determined at various temperatures. collectionscanada.gc.ca The analysis yielded an activation enthalpy (ΔH‡) of 15.4 ± 2.8 kcal/mol and a large, negative activation entropy (ΔS‡) of -31.4 ± 8.5 cal·K⁻¹·mol⁻¹. collectionscanada.gc.ca The low ΔH‡ value suggests a process other than simple unimolecular bond breaking, while the negative ΔS‡ indicates a more ordered, associative transition state, implying a concerted decomposition process involving more than one species. collectionscanada.gc.ca

In another study, the ligand exchange between a platinum-chloroboratabenzene complex and pyridine was examined. core.ac.uk Variable-temperature ¹H NMR spectroscopy was used to monitor the exchange of trimethylsilyl (B98337) (TMS) groups, allowing for the determination of exchange rates. core.ac.uk An Eyring plot of this data provided the activation parameters for the dissociation of the chloride from the intermediate complex, with a ΔH‡ of 12.8 ± 0.3 kcal·mol⁻¹ and a ΔS‡ of -8 ± 1 cal·mol⁻¹·K⁻¹. core.ac.uk

Kinetic analysis of the formation of boratabenzene complexes from neutral this compound-base adducts (C₅H₅B·L') and metal precursors has also shed light on reaction mechanisms. lookchem.com For the reaction between C₅H₅B·PMe₃ and a scandium complex, the observations indicated that the reaction is first order in both the this compound adduct and the metal complex, proceeding without any detectable intermediates. lookchem.com The study also noted that reactions involving C₅H₅B·Py were significantly faster than those with C₅H₅B·PMe₃. lookchem.com This suggests that the coordination of the this compound ring to the metal center is the rate-determining step. lookchem.com Furthermore, the addition of competing bases like tetrahydrofuran (B95107) (THF) or pyridine was found to slow down product formation, supporting an associative mechanism. collectionscanada.gc.calookchem.com

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal·K⁻¹·mol⁻¹) | Method | Reference |

|---|---|---|---|---|

| Decomposition of [(IMes)₂Pt(H)(ClBC₅H₄SiMe₃)] | 15.4 ± 2.8 | -31.4 ± 8.5 | Eyring Plot from ¹H NMR Data | collectionscanada.gc.ca |

| Chloride dissociation from [(IMes)₂Pt(H)(ClBC₅H₄SiMe₃)(Py)]⁺ | 12.8 ± 0.3 | -8 ± 1 | Eyring Plot from ¹H NMR Data | core.ac.uk |

Isotopic Labeling and Trapping Experiments for Intermediate Identification

The direct observation of free this compound is challenging due to its high reactivity and electron-deficient nature. wikipedia.org Consequently, isotopic labeling and trapping experiments have become indispensable tools for identifying and characterizing transient intermediates in this compound chemistry.

Trapping experiments involve generating the reactive species in the presence of a substance that can react with it to form a stable, characterizable adduct. Free this compound, often generated via flash vacuum pyrolysis (FVP) or flash vacuum thermolysis (FVT), has been successfully trapped under cryogenic matrix isolation conditions. researchgate.netnih.govchem8.org In these experiments, the highly reactive intermediate is co-condensed at very low temperatures with an inert gas (like argon) and a trapping agent. nih.govnih.gov

Notable trapping agents for this compound and its analogues include:

Dinitrogen (N₂): this compound has been shown to react with dinitrogen under matrix isolation conditions to form a C₅H₅B-N₂ adduct. researchgate.netd-nb.info The formation of this complex demonstrates the ability of the Lewis acidic boron center to interact even with typically inert molecules. d-nb.info A similar reactivity was observed for the related 1,2-azaborine (B1258123) intermediate, which spontaneously binds N₂ in a photochemically reversible reaction. nih.govchem8.org

Carbon Monoxide (CO): Computational studies predicted that this compound should bind strongly to carbon monoxide. d-nb.info Experiments with the related 1,2-azaborine intermediate confirmed this type of reactivity, where it was trapped by CO to form a stable adduct, characterized by infrared spectroscopy. nih.gov The use of isotopologues such as ¹³CO and C¹⁸O helped confirm the vibrational assignments of the adduct. nih.gov

Xenon (Xe): The superelectrophilic nature of some boron-containing intermediates has been demonstrated by trapping them with the noble gas xenon. nih.gov While the this compound-xenon complex itself has been investigated computationally, the related 1,2-azaborine was successfully trapped in a xenon matrix, forming a boron-xenon interaction that was studied spectroscopically. nih.gov

Isotopic labeling is another powerful technique for elucidating reaction mechanisms. By replacing an atom with one of its isotopes (e.g., ¹⁵N for ¹⁴N), researchers can trace the path of the labeled atom through a reaction sequence. nih.govchem8.org In the study of the 1,2-azaborine-dinitrogen adduct, experiments using ¹⁵N₂ resulted in an isotopic shift of 75 cm⁻¹ for the N-N stretching vibration, which was in excellent agreement with theoretical calculations and data from the this compound-dinitrogen adduct, confirming the end-on coordination of the dinitrogen molecule. nih.govchem8.org

Coordination Chemistry and Organometallic Complexes

Borabenzene as a Ligand in Transition Metal Complexes

This compound, a heterocyclic aromatic compound with a boron atom replacing a carbon in the benzene (B151609) ring, exhibits a rich and diverse coordination chemistry. chemeurope.com While free this compound remains elusive due to the high Lewis acidity of the boron atom, its coordination complexes with transition metals are well-established. chemeurope.com These complexes are typically formed from this compound-base adducts or anionic boratabenzenes, which are derivatives of this compound with a negative charge on the ring. chemeurope.commit.edu

Synthesis of Metal-Borabenzene Complexes (e.g., η⁵-Borabenzene complexes)

The synthesis of transition metal-borabenzene complexes has evolved significantly, moving from multi-step procedures to more direct and facile routes. mit.eduosti.gov Early methods often drew analogies to cyclopentadienyl (B1206354) (Cp) chemistry, relying on salt metathesis by reacting metal halides with pre-formed anionic boratabenzene salts. osti.govlookchem.com

A significant advancement was the development of a three-step synthesis that allows for the preparation of neutral this compound-base adducts in large quantities from commercially available starting materials. mit.edu These neutral adducts, such as those with pyridine (B92270) or trimethylphosphine (B1194731), serve as valuable precursors to boratabenzene complexes. lookchem.comacs.org

A notable synthetic strategy involves the reaction of a neutral this compound-base adduct with a suitable early transition metal complex. lookchem.com For instance, the reaction of a this compound-trimethylphosphine adduct with a scandium complex like Ph₃Sc(THF)₂ leads to the formation of a scandium boratabenzene complex via intramolecular nucleophilic attack on the boron atom. lookchem.comresearchgate.net This method provides a direct entry to boratabenzene complexes, bypassing the need for the pre-synthesis of anionic boratabenzene salts. osti.govlookchem.com

Another approach involves the reaction of metal dihalide complexes with this compound adducts. For example, half-sandwich boratabenzene ruthenium complexes can be prepared by treating RuCl₂(PPh₃)₃ with anionic boratabenzene ligands. researchgate.net Similarly, boratabenzene sandwich complexes with various transition metals like vanadium, iron, rhodium, ruthenium, and osmium have been synthesized. collectionscanada.gc.ca